methyl 3-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate
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Overview
Description
Methyl 3-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of difluorophenyl and imidazopyridine moieties, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate typically involves a multi-step process. One common method includes the coupling reaction of methyl 2-(4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate with 2-(2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This reaction is carried out under specific conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, are crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.
Scientific Research Applications
Methyl 3-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its mechanism of action are complex and may include alterations in cell signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-(3-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate
- (Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one
Uniqueness
Methyl 3-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
Biological Activity
Methyl 3-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound’s structure can be represented by the following molecular formula:
- Molecular Formula: C23H28F2N4O2
- Molecular Weight: 430.49 g/mol
The compound features a complex arrangement that includes a difluorophenyl group and an imidazopyridine moiety, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Key findings include:
-
Anticancer Activity:
- Studies have shown that derivatives of the imidazopyridine class exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
- A specific derivative was identified as a potent inhibitor of tubulin polymerization, arresting the cell cycle in the G2/M phase .
- Mechanism of Action:
- Anti-inflammatory Effects:
Case Studies
Several case studies highlight the biological activities associated with this compound:
-
Case Study 1: Anticancer Efficacy
A study involving a related compound demonstrated significant tumor growth inhibition in xenograft models. The treatment led to reduced tumor volume and increased apoptosis markers in treated groups compared to controls . -
Case Study 2: Inflammatory Response Modulation
In vitro studies indicated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases .
Data Tables
Properties
Molecular Formula |
C22H20F2N4O4 |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
methyl 3-[[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-4-methoxybenzoate |
InChI |
InChI=1S/C22H20F2N4O4/c1-31-17-7-6-12(21(29)32-2)10-16(17)27-22(30)28-9-8-15-19(26-11-25-15)20(28)13-4-3-5-14(23)18(13)24/h3-7,10-11,20H,8-9H2,1-2H3,(H,25,26)(H,27,30) |
InChI Key |
WGLPYOQRGZXJTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=C(C(=CC=C4)F)F)N=CN3 |
Origin of Product |
United States |
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